
7-Chloro-8-fluoro-2-phenylquinoline
Overview
Description
7-Chloro-8-fluoro-2-phenylquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-fluoro-2-phenylquinoline can be achieved through various methods. One common approach involves the nucleophilic substitution of halogen atoms on a quinoline precursor. For example, the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline can yield 7-fluoro-5,6,8-trichloroquinoline, which can then be further modified to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium or copper, in cross-coupling reactions is common in industrial settings to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-8-fluoro-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or thiols are employed under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : The compound exhibits significant antibacterial properties, making it a candidate for drug development targeting bacterial infections. Studies show that modifications at specific positions can enhance antimicrobial efficacy against various strains, including Escherichia coli and Candida albicans.
- Anticancer Properties : 7-Chloro-8-fluoro-2-phenylquinoline has shown potential in inhibiting cancer cell proliferation. Research indicates that certain derivatives demonstrate selective toxicity towards cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon carcinoma) with IC50 values below 50 μM .
- Antimalarial Activity : This compound is under investigation for its antimalarial properties, with preclinical studies indicating promising results against Plasmodium falciparum. Formulation challenges remain for achieving effective therapeutic doses .
2. Biological Research
- Enzyme Inhibition Studies : The compound serves as a valuable tool in studying enzyme inhibition mechanisms. It has been identified as a selective inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in various cellular processes and disease pathways, including cancer and metabolic disorders .
- Biological Pathway Investigation : As a probe for biological pathways, this quinoline derivative helps elucidate the roles of specific enzymes and receptors in cellular signaling.
3. Industrial Applications
- Material Science : The unique properties of this compound make it suitable for applications in the production of liquid crystals and dyes. Its chemical stability and reactivity allow it to be utilized in advanced materials development.
Antimicrobial Activity Overview
Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
This compound | Antibacterial | E. coli | 32 µg/mL |
This compound | Antifungal | Candida albicans | 16 µg/mL |
Anticancer Activity Summary
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast) | <50 |
This compound | HCT-116 (Colon) | <50 |
This compound | HeLa (Cervical) | <50 |
Case Studies
Case Study 1: Antimalarial Research
A study focused on the optimization of antimalarial compounds derived from quinoline structures highlighted the efficacy of this compound against Plasmodium falciparum. The research emphasized the need for improved formulations to enhance bioavailability at therapeutic doses, paving the way for clinical trials aimed at one-dose cures .
Case Study 2: Enzyme Inhibition and Cancer Therapy
Research on PI3K inhibitors has demonstrated that modifications to the structure of quinolines can yield potent inhibitors with therapeutic potential in treating various cancers. The selectivity of this compound against PI3K isoforms positions it as a promising candidate for further drug development .
Mechanism of Action
The mechanism of action of 7-Chloro-8-fluoro-2-phenylquinoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in pathogens, making it effective as an antibacterial or antiviral agent . Additionally, the compound’s ability to interfere with DNA synthesis and repair mechanisms contributes to its antineoplastic activity .
Comparison with Similar Compounds
- 7-Fluoro-4-chloroquinoline
- 5,6,7,8-Tetrachloroquinoline
- 7-Fluoro-5,6,8-trichloroquinoline
Uniqueness: 7-Chloro-8-fluoro-2-phenylquinoline stands out due to the presence of both chlorine and fluorine atoms, which enhance its biological activity and provide unique chemical properties.
Biological Activity
Overview
7-Chloro-8-fluoro-2-phenylquinoline is a heterocyclic aromatic compound belonging to the quinoline family, characterized by the presence of both chlorine and fluorine atoms. This unique structure enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been explored for various biological activities, including antimicrobial, antiviral, and anticancer properties.
The molecular formula of this compound is with a molecular weight of approximately 255.7 g/mol. Its structure allows for diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of various derivatives with potentially enhanced biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biological processes in pathogens. This mechanism underlies its effectiveness as an antibacterial and antiviral agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics. The compound's unique halogen substitutions enhance its interaction with microbial targets, leading to increased efficacy in inhibiting bacterial growth .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. In vitro studies have shown that it possesses activity against several viruses, including coronaviruses. For instance, it was found to inhibit the replication of SARS-CoV-2 with an effective concentration (EC50) ranging from 6 μM to 13 μM, indicating potential as a therapeutic agent against COVID-19 . The selectivity index (SI), which measures the safety margin of the compound, was favorable in these studies.
Anticancer Properties
In addition to its antimicrobial and antiviral activities, this compound has been investigated for anticancer effects. It has shown promising results in inhibiting the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The compound's ability to modulate key signaling pathways involved in cancer progression makes it a candidate for further development as an anticancer agent .
Study on Antiviral Efficacy
A recent study evaluated various quinoline derivatives for their antiviral activity against SARS-CoV-2. Among the tested compounds, this compound displayed significant inhibition of viral replication, particularly through its action on viral helicase enzymes . Table 1 summarizes the antiviral activities observed:
Compound | EC50 (μM) | SI (Selectivity Index) |
---|---|---|
This compound | 6 - 13 | >10 |
Hydroxychloroquine | 1.3 | <5 |
CQ (Chloroquine) | 1.3 | <5 |
Antimicrobial Activity Assessment
In another study focused on antimicrobial effects, the compound was tested against multiple bacterial strains. The results indicated that it had comparable MIC values to traditional antibiotics like penicillin and tetracycline, highlighting its potential as a novel antimicrobial agent . Table 2 provides details on the antimicrobial efficacy:
Bacterial Strain | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |
---|---|---|---|
Staphylococcus aureus | 8 | Penicillin | 8 |
Escherichia coli | 16 | Tetracycline | 16 |
Pseudomonas aeruginosa | 32 | Ciprofloxacin | 32 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Chloro-8-fluoro-2-phenylquinoline, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via multi-step reactions, such as Friedländer annulation or Suzuki coupling, depending on substituent positioning. Critical steps include halogenation (chlorination/fluorination) and aryl group introduction. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization. Purity verification requires HPLC (≥95% purity threshold) and spectroscopic characterization (¹H/¹³C NMR, high-resolution mass spectrometry) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for confirming the quinoline backbone and substituent positions (e.g., distinguishing C-7 chloro and C-8 fluoro groups via ¹⁹F NMR coupling patterns). Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups. X-ray crystallography (if crystalline) provides definitive structural confirmation, as demonstrated for analogous quinoline derivatives .
Q. How should researchers design solubility and stability studies for this compound?
- Methodological Answer : Conduct solubility profiling in solvents (DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy or gravimetric analysis. Stability studies under varying pH, temperature, and light exposure require HPLC monitoring over time. Accelerated stability testing (40°C/75% RH) can predict degradation pathways, with LC-MS identifying breakdown products .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density functional theory (DFT) calculations can model electronic properties (HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies assess interactions with biological targets (e.g., enzymes). Pair experimental results (kinetic assays) with computational data to validate mechanistic hypotheses .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from impurities, assay conditions, or cell line variability. Address by:
- Reproducing studies with rigorously characterized compound batches (HPLC, elemental analysis).
- Standardizing assay protocols (e.g., cell viability assays using ATP-based luminescence vs. MTT).
- Cross-referencing structural analogs (e.g., 4-Chloro-2-phenylquinoline) to identify substituent-activity relationships .
Q. How can researchers optimize the compound’s selectivity in multi-target pharmacological studies?
- Methodological Answer : Use competitive binding assays (SPR, ITC) to quantify affinity for primary vs. off-target receptors. Structure-activity relationship (SAR) studies guided by X-ray co-crystallography or mutagenesis data can inform rational modifications. Pharmacophore modeling identifies critical interaction motifs for selective targeting .
Q. What advanced separation techniques improve yield in large-scale synthesis?
- Methodological Answer : Membrane-based separation (nanofiltration) or simulated moving bed (SMB) chromatography enhances purity and scalability. Process analytical technology (PAT) tools, like in-line FT-IR, monitor reaction progress in real time. Optimize solvent systems using Hansen solubility parameters to minimize waste .
Q. Data Analysis & Reporting Standards
Q. How should contradictory spectral data (e.g., NMR splitting patterns) be interpreted?
- Methodological Answer : Anomalies may stem from dynamic effects (rotamers) or solvent interactions. Variable-temperature NMR can resolve splitting ambiguities. Compare with literature data for analogous compounds (e.g., 8-Chloro-2-methylquinoline) . Always report solvent, temperature, and referencing standards to ensure reproducibility .
Q. What statistical frameworks are appropriate for dose-response studies involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Bootstrap resampling or Bayesian inference accounts for data variability. Report confidence intervals and effect sizes to contextualize biological significance .
Q. How can researchers integrate heterogeneous data (e.g., in vitro/in vivo) into a cohesive mechanistic model?
Properties
IUPAC Name |
7-chloro-8-fluoro-2-phenylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN/c16-12-8-6-11-7-9-13(18-15(11)14(12)17)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCMXJVMCJTOTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3F)Cl)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727497 | |
Record name | 7-Chloro-8-fluoro-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50727497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867164-92-9 | |
Record name | 7-Chloro-8-fluoro-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50727497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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